4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid
Overview
Description
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety linked to a tetrahydropyran ring through an ether bond
Scientific Research Applications
4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other advanced materials
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in a suitable solvent like diethyl ether under an inert atmosphere, usually argon, and at low temperatures (0°C) to control the reaction rate. The mixture is then stirred at ambient temperature for an extended period (e.g., 20 hours) to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques such as vacuum filtration and recrystallization to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Acid Catalysts: p-Toluenesulfonic acid for ether formation.
Base Catalysts: Sodium hydroxide for hydrolysis reactions.
Solvents: Diethyl ether, dichloromethane, and ethanol are commonly used solvents
Major Products:
Hydrolysis Products: 4-Hydroxybenzoic acid and tetrahydropyran derivatives.
Substitution Products: Various substituted benzoic acids depending on the electrophile used.
Mechanism of Action
The mechanism of action of 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrahydropyran ring can enhance the compound’s stability and bioavailability, allowing it to effectively modulate biological pathways. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid: Similar structure but with the tetrahydropyran ring attached at a different position.
4-((Tetrahydro-2H-pyran-2-yl)oxy)phenol: A related compound with a phenol group instead of a benzoic acid moiety
Uniqueness: 4-((Tetrahydro-2H-pyran-4-yl)oxy)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the tetrahydropyran ring attachment influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(oxan-4-yloxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNYLYRGNCZFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640234 | |
Record name | 4-[(Oxan-4-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851048-51-6 | |
Record name | 4-[(Oxan-4-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(oxan-4-yloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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